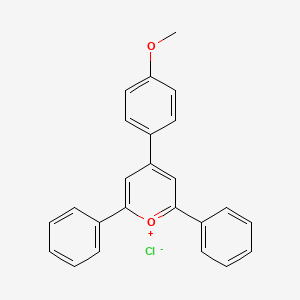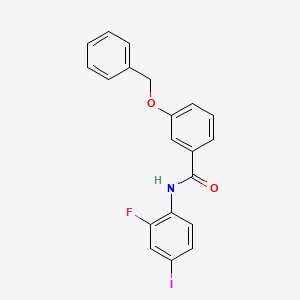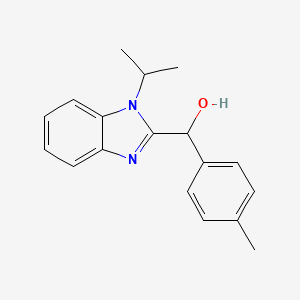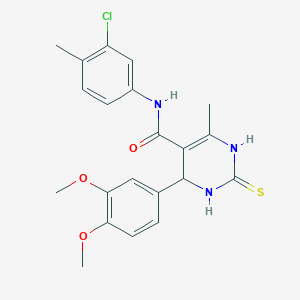![molecular formula C18H26ClNO5 B5203707 1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5203707.png)
1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate, also known as JNJ-7925476, is a compound that has been extensively studied for its potential use in treating various neurological disorders. It is a selective antagonist of the dopamine D3 receptor, which is believed to play a role in the development of addiction and other psychiatric disorders.
Mecanismo De Acción
The dopamine D3 receptor is believed to play a role in the development of addiction and other psychiatric disorders. 1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate selectively blocks this receptor, which may help to reduce addictive behaviors and improve symptoms of psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate can reduce drug-seeking behavior in animal models of addiction. It has also been shown to improve cognitive function in animal models of schizophrenia. These effects are believed to be due to the compound's selective antagonism of the dopamine D3 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate in lab experiments is its selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in addiction and other psychiatric disorders. However, one limitation is that the compound has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several potential directions for future research on 1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate. One area of interest is the compound's potential use in treating other psychiatric disorders, such as depression and anxiety. Another area of interest is the development of more selective dopamine D3 receptor antagonists, which may have fewer side effects than 1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate. Additionally, further studies are needed to determine the long-term effects of 1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate and its potential for use in humans.
Métodos De Síntesis
The synthesis of 1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate involves several steps, including the reaction of 2-chlorophenol with 1-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butane, followed by the reaction of the resulting product with 4-methylpiperidine. The final product is obtained by reacting the intermediate with oxalic acid.
Aplicaciones Científicas De Investigación
1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine oxalate has been studied for its potential use in treating addiction, schizophrenia, and other psychiatric disorders. Its selective antagonism of the dopamine D3 receptor makes it a promising candidate for these applications.
Propiedades
IUPAC Name |
1-[4-(2-chlorophenoxy)butyl]-4-methylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.C2H2O4/c1-14-8-11-18(12-9-14)10-4-5-13-19-16-7-3-2-6-15(16)17;3-1(4)2(5)6/h2-3,6-7,14H,4-5,8-13H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXGVRIQRBSRCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=CC=CC=C2Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chlorophenoxy)butyl]-4-methylpiperidine;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5203627.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5203649.png)

![1-acetyl-17-(2-methyl-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5203656.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5203665.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5203666.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5203672.png)
![1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B5203675.png)
![3-iodo-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5203678.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)azepane](/img/structure/B5203687.png)

![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5203696.png)
